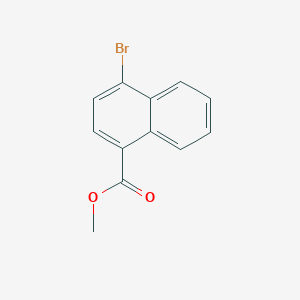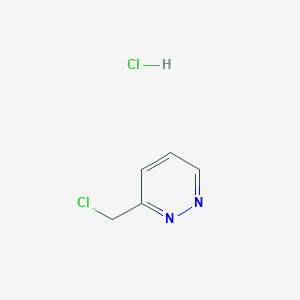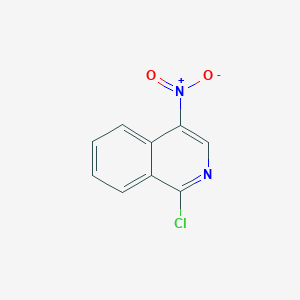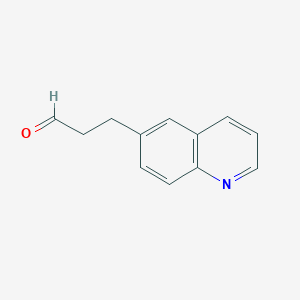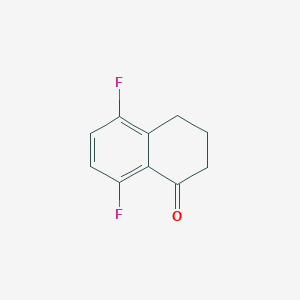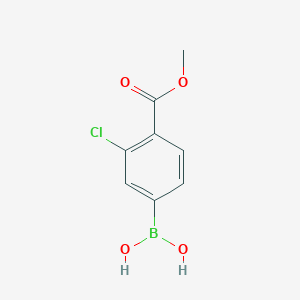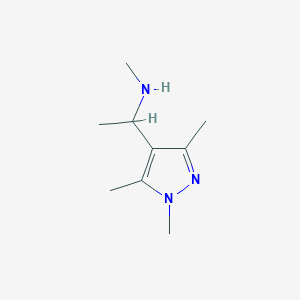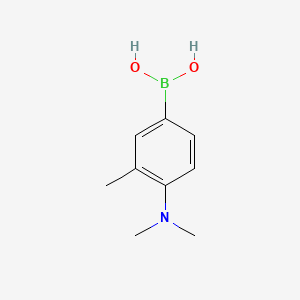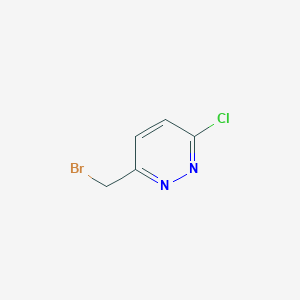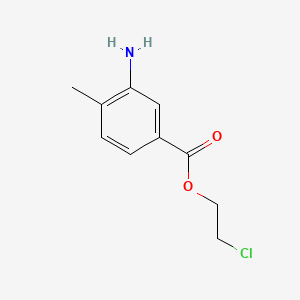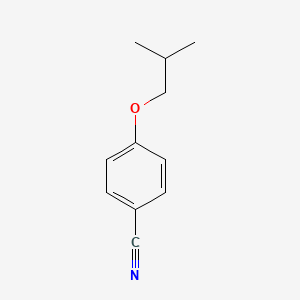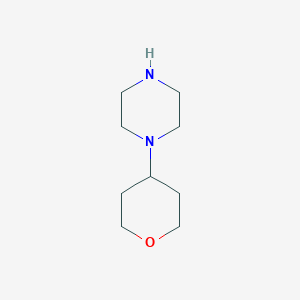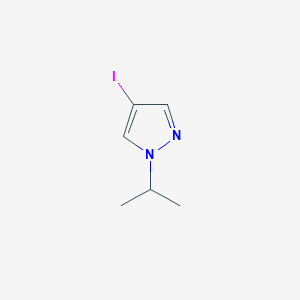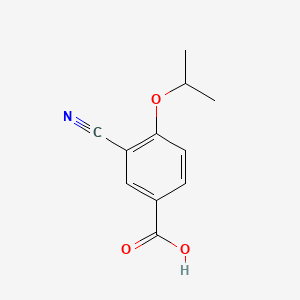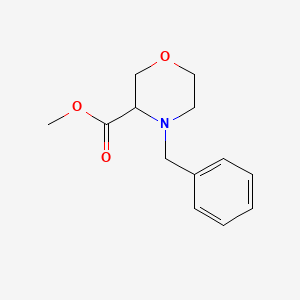
Methyl 4-benzylmorpholine-3-carboxylate
説明
科学的研究の応用
Chemical Modification and Application Potential
Xylan Derivatives and Their Application Potential : A study on the chemical modification of xylan, a biopolymer, showcases the creation of ethers and esters with specific properties by modifying functional groups. This research highlights the potential of chemical modifications in creating materials with desired properties, such as enhanced solubility or bioactivity, which could be relevant for applications of Methyl 4-benzylmorpholine-3-carboxylate in drug delivery or material science (Petzold-Welcke et al., 2014).
Environmental and Health Impact Studies
Epigenetics and Environmental Chemicals : A review focusing on how environmental chemicals, including pharmaceuticals and industrial compounds, can alter epigenetic marks. While not specific to Methyl 4-benzylmorpholine-3-carboxylate, this research underlines the importance of understanding the environmental and health impacts of chemical compounds, including potential endocrine-disrupting effects and implications for human health (Baccarelli & Bollati, 2009).
Synthetic Phenolic Antioxidants and Environmental Concerns
Synthetic Phenolic Antioxidants Environmental Occurrence, Fate, and Toxicity
: This study reviews synthetic phenolic antioxidants (SPAs), which are used to prevent oxidation in various products. It emphasizes the environmental persistence and potential toxicity of SPAs, noting their detection in human tissues and environmental samples. Research like this underscores the necessity of assessing the environmental footprint and biocompatibility of chemical compounds, which would be pertinent for evaluating Methyl 4-benzylmorpholine-3-carboxylate's safety and ecological impact (Liu & Mabury, 2020).
Material Science and Biocompatibility
Semisynthetic Resorbable Materials from Hyaluronan Esterification : This research on modifying hyaluronan to create new materials with diverse biological properties illustrates the potential for chemical modifications to produce biocompatible, degradable materials for clinical use. Such methodologies could be relevant for adapting Methyl 4-benzylmorpholine-3-carboxylate for biomedical applications, highlighting the importance of chemical modification techniques in developing new materials (Campoccia et al., 1998).
特性
IUPAC Name |
methyl 4-benzylmorpholine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-13(15)12-10-17-8-7-14(12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVELAJKOOJJTME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCCN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624553 | |
| Record name | Methyl 4-benzylmorpholine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-benzylmorpholine-3-carboxylate | |
CAS RN |
212650-44-7 | |
| Record name | Methyl 4-(phenylmethyl)-3-morpholinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=212650-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-benzylmorpholine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



